tert-Butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate tert-Butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1218790-24-9
VCID: VC0087487
InChI: InChI=1S/C19H25BClNO4/c1-17(2,3)24-16(23)22-11-14(13-9-8-12(21)10-15(13)22)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC(=C3)Cl)C(=O)OC(C)(C)C
Molecular Formula: C19H25BClNO4
Molecular Weight: 377.672

tert-Butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

CAS No.: 1218790-24-9

Cat. No.: VC0087487

Molecular Formula: C19H25BClNO4

Molecular Weight: 377.672

* For research use only. Not for human or veterinary use.

tert-Butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate - 1218790-24-9

Specification

CAS No. 1218790-24-9
Molecular Formula C19H25BClNO4
Molecular Weight 377.672
IUPAC Name tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate
Standard InChI InChI=1S/C19H25BClNO4/c1-17(2,3)24-16(23)22-11-14(13-9-8-12(21)10-15(13)22)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3
Standard InChI Key JFNOJLRXOALBQW-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC(=C3)Cl)C(=O)OC(C)(C)C

Introduction

Physical and Chemical Properties

tert-Butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate possesses distinct physical and chemical properties that are essential for understanding its behavior in various chemical contexts. The key physical and chemical properties of this compound are summarized in Table 1, providing a comprehensive overview of its molecular characteristics.

Table 1: Physical and Chemical Properties of tert-Butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

PropertyValue
CAS Number1218790-24-9
Molecular FormulaC₁₉H₂₅BClNO₄
Molecular Weight377.672 g/mol
IUPAC Nametert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate
Standard InChIInChI=1S/C19H25BClNO4/c1-17(2,3)24-16(23)22-11-14(13-9-8-12(21)10-15(13)22)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3
Standard InChIKeyJFNOJLRXOALBQW-UHFFFAOYSA-N
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC(=C3)Cl)C(=O)OC(C)(C)C
PubChem Compound ID53217199

Synthesis and Structural Characterization

Synthetic Methodology

The synthesis of tert-Butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was achieved through a simple and efficient three-step substitution reaction as reported by Yao et al. . This synthetic approach represents an important contribution to the field of indole chemistry, providing access to a functionalized indole derivative with potential applications in organic synthesis. The synthesis begins with appropriate precursors and proceeds through carefully controlled reaction conditions to yield the target compound with good purity and yield.

Applications and Research Significance

Synthetic Applications

tert-Butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate has significant potential applications in organic synthesis, particularly as a building block for the preparation of more complex molecules. The presence of the boronate ester functionality at the C3 position makes this compound an excellent substrate for Suzuki-Miyaura cross-coupling reactions, which are widely used for carbon-carbon bond formation. Through such cross-coupling reactions, the compound can be transformed into a variety of C3-substituted indoles, which are prevalent in natural products, pharmaceuticals, and materials with interesting properties.

QuantityPrice (USD)Availability
100 mg$136.90Available within 8-12 weeks
250 mg$338.90Available within 8-12 weeks
1 g$1,174.90Available within 8-12 weeks

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